REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:12])([CH3:11])[C:9]#[N:10].B.FC(F)(F)C(O)=O>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:12])([CH3:11])[CH2:9][NH2:10]
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)C(C#N)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The new solution obtained
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated off under reduced pressure
|
Type
|
WASH
|
Details
|
washed with 3×100 ml of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
then extracted with 3×50 ml of dichloromethane
|
Type
|
WASH
|
Details
|
washed with 2×100 ml of a saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C(CN)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |